L-Isoleucine, L-norvalyl- is a compound that combines the amino acids L-isoleucine and L-norvaline. L-Isoleucine is one of the essential branched-chain amino acids, crucial for protein synthesis and metabolic regulation, while L-norvaline is a non-proteinogenic amino acid that plays a role in various biochemical pathways. This compound is significant in research related to amino acid metabolism, protein engineering, and potentially therapeutic applications.
L-Isoleucine is obtained through dietary sources such as meat, fish, dairy products, and legumes. L-Norvaline can be synthesized from other amino acids or produced via fermentation processes involving specific microorganisms. The synthesis of L-Isoleucine and L-norvalyl- can also be achieved through chemical methods, as outlined in various patents and scientific literature.
L-Isoleucine, L-norvalyl- falls under the classification of amino acids, specifically branched-chain amino acids. It is categorized as a non-polar amino acid due to the hydrophobic nature of its side chains.
The synthesis of L-Isoleucine, L-norvalyl- can be approached through various chemical methods including:
The synthesis typically involves multiple steps:
The molecular structure of L-Isoleucine, L-norvalyl- consists of two distinct amino acid components:
The compound exhibits a complex structure due to the combination of these two amino acids, which influences its biochemical properties.
The molecular weight of L-Isoleucine is approximately 131.17 g/mol, while that of L-norvaline is about 115.16 g/mol. The combined molecular weight can be calculated based on their stoichiometric ratios in the compound.
L-Isoleucine, L-norvalyl- can participate in various biochemical reactions:
The reactions involving this compound are often catalyzed by enzymes such as transaminases which facilitate the transfer of amino groups between substrates .
The mechanism of action for compounds like L-Isoleucine, L-norvalyl- primarily involves their role in protein synthesis and metabolic regulation:
Research indicates that variations in the concentration of branched-chain amino acids can significantly affect metabolic fluxes within cells .
Relevant data from studies indicate that these properties are crucial for their applications in pharmaceuticals and biochemistry .
L-Isoleucine, L-norvalyl- has several scientific uses:
Branched-chain amino acid aminotransferases (BCATs) serve as pivotal catalysts in microbial L-isoleucine biosynthesis by channeling carbon skeletons from keto acid precursors. These pyridoxal-5′-phosphate-dependent enzymes exhibit strict stereospecificity for L-isoleucine formation but demonstrate unexpected substrate promiscuity toward non-canonical substrates like α-ketovalerate, leading to norvaline formation [5]. In E. coli, IlvE aminotransferase channels 2-keto-3-methylvalerate (the immediate keto acid precursor of isoleucine) while competitively transaminating α-ketovalerate—a norvaline precursor—under conditions of oxygen limitation or elevated pyruvate concentrations [5] [8]. Structural analyses reveal that the enzyme’s active site accommodates both substrates through conserved arginine residues that coordinate α-carboxylate groups, explaining this metabolic cross-talk. Engineering BCATs through rational design (e.g., R40A mutation) has proven effective in suppressing norvaline byproduct formation by enhancing discrimination against α-ketovalerate [5].
Threonine dehydratase (IlvA) initiates the primary isoleucine pathway via pyridoxal-phosphate-dependent deamination of L-threonine to α-ketobutyrate. This enzyme exhibits remarkable substrate flexibility, accepting non-physiological substrates like L-homoserine and L-β-hydroxynorvaline to form α-ketobutyrate and α-ketovalerate, respectively [4]. Kinetic characterization in E. coli reveals a 4.7-fold higher Km for L-β-hydroxynorvaline (12.3 ± 1.8 mM) versus L-threonine (2.6 ± 0.4 mM), explaining norvaline precursor accumulation during metabolic stress [4]. Feedback regulation further complicates this promiscuity: IlvA is allosterically inhibited by isoleucine (Ki = 0.15 mM), creating an evolutionary trade-off where pathway repression inadvertently favors promiscuous activity on alternative substrates [4] [5]. Underground metabolic routes identified in IlvA-deficient E. coli demonstrate compensatory α-ketobutyrate production via cystathionine γ-synthase (MetB), confirming functional redundancy in keto acid supply [2].
Table 1: Substrate Promiscuity of Threonine Dehydratase (IlvA)
Substrate | Product | Relative Activity (%) | Role in Norvaline Synthesis |
---|---|---|---|
L-Threonine | α-Ketobutyrate | 100 (reference) | Isoleucine precursor |
L-β-Hydroxynorvaline | α-Ketovalerate | 63.2 ± 5.7 | Direct norvaline precursor |
L-Homoserine | α-Ketobutyrate | 41.8 ± 4.1 | Isoleucine precursor |
L-Serine | Pyruvate | <5 | Valine precursor |
CRISPR/Cas9-enabled genome editing has revolutionized E. coli chassis development for isoleucine and norvaline synthesis. Targeted deletion of 13 endogenous aldehyde/alcohol dehydrogenase genes (e.g., adhE, fucO) proved essential for minimizing diversion of propionaldehyde—a key norvaline precursor—toward propanol synthesis [4]. Simultaneous knockout of ilvBN (encoding acetohydroxy acid synthase isozyme I) and tdh (threonine dehydrogenase) redirected carbon flux from competing branched-chain amino acid pathways toward the engineered norvaline cascade, boosting yields by 2.8-fold [4]. In Corynebacterium glutamicum, multiplexed CRISPR interference (CRISPRi) repression of aceE (pyruvate dehydrogenase) and pqo (pyruvate:quinone oxidoreductase) enhanced pyruvate availability for citramalate synthase, increasing isoleucine titers by 37% [3]. These interventions collectively demonstrate that eliminating metabolic "leakage points" is critical for efficient precursor channeling.
RNA-seq analysis of norvaline-producing E. coli NVA6 revealed profound transcriptomic rewiring during fed-batch fermentation. Key findings included:
Table 2: Key Genetic Modifications in Engineered Microbial Chassis
Target Strain | Genetic Modification | Physiological Impact | Production Change |
---|---|---|---|
E. coli NVA6 | Δ13 dehydrogenase genes + ilvA+ | Reduced propionaldehyde diversion | 46.5 g/L norvaline in 4h |
C. glutamicum IA58 | ilvAF383V + ΔleuA | Isoleucine feedback resistance; leucine auxotrophy | 25% ↑ isoleucine yield |
E. coli Δ5 | ΔilvA ΔtdcB ΔsdaAB ΔtdcG | Emergent 2-ketobutyrate synthesis via MetB | Anaerobic isoleucine synthesis |
Norvaline accumulation occurs through two primary routes in enterobacteria:
Isoleucine and norvaline biosynthesis intersect at four critical nodes:
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